molecular formula C19H12Cl2FN3O2S B2491726 (Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide CAS No. 786676-75-3

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide

Cat. No. B2491726
CAS RN: 786676-75-3
M. Wt: 436.28
InChI Key: SCWKVYRDPGOZJZ-RGEXLXHISA-N
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Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives, including compounds structurally similar to the one , typically involves condensation reactions of appropriate aldehydes with thiazolidinone under various conditions. For instance, Sunder and Maleraju (2013) described the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, demonstrating the versatility of thiazolidinone derivatives in chemical synthesis and their potential in producing compounds with significant biological activity (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The structural analysis of thiazolidinone derivatives reveals significant insights into their molecular architecture and potential interaction mechanisms. Galushchinskiy et al. (2017) detailed the crystal structures of two (oxothiazolidin-2-ylidene)acetamides, offering a comparative perspective with related structures, thus highlighting the influence of molecular conformation on the biological and chemical properties of these compounds (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Chemical Reactions and Properties

Thiazolidinone derivatives engage in a variety of chemical reactions, contributing to their versatile pharmacological profile. The synthesis process often involves the formation of key intermediates through N-alkylation reactions, as discussed by Lelyukh et al. (2023), where novel 1,3,4-oxadiazole substituted thiazolidinones were synthesized, demonstrating their applicability in producing anticancer agents (Lelyukh et al., 2023).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation. These properties are directly influenced by the molecular structure and substituents present on the thiazolidinone core.

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives, including reactivity, stability, and pKa values, are essential for understanding their behavior in biological systems. For example, the synthesis and complexing properties of alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetate derivatives by Kosterina et al. (2004) illustrate the potential of thiazolidinone derivatives to act as cation carriers, demonstrating their utility in designing compounds with desired chemical properties (Kosterina, Morzherin, Kramarenko, Berseneva, Matern, Tkachev, & Bakulev, 2004).

properties

IUPAC Name

(2Z)-2-cyano-2-[5-[(2,5-dichlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2FN3O2S/c20-11-1-6-15(21)10(7-11)8-16-18(27)25(13-4-2-12(22)3-5-13)19(28-16)14(9-23)17(24)26/h1-7,16H,8H2,(H2,24,26)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWKVYRDPGOZJZ-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=C(C=CC(=C3)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-2-(5-(2,5-dichlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)acetamide

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